
N-(6-((4-((3,4-dichlorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Introduction The study of N-substituted pyridazinyl carboxamide derivatives, including similar structures, involves the investigation of their synthesis, molecular structure, and various properties due to their potential biological activities. These compounds are significant in medicinal chemistry, often explored for their various pharmacological potentials.
Synthesis Analysis The synthesis of similar pyridazinone derivatives often involves multi-step chemical reactions starting from specific precursors. For example, the synthesis might involve condensation reactions, application of the Gewald reaction, or multi-component reactions facilitated by catalysts or specific conditions such as reflux with phosphorus oxychloride (Howson et al., 1988) (Jayarajan et al., 2019).
Molecular Structure Analysis The molecular structure of pyridazinone derivatives is typically confirmed through techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide insights into the arrangement of atoms within the molecule and the configuration of stereoisomers (Kumar et al., 2008).
Chemical Reactions and Properties Chemical reactions involving pyridazinone derivatives can include nucleophilic substitution, cycloaddition, and condensation reactions. These compounds may exhibit a variety of chemical properties, including reactivity towards different chemical agents and potential as intermediates in the synthesis of more complex molecules (Gaby et al., 2003).
Scientific Research Applications
Synthesis and Biological Activity
- The compound has been utilized in the synthesis of novel heterocyclic aryl monoazo organic compounds, which exhibit significant in vitro screening for antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).
Reactions and Antimicrobial Activity
- Research has been conducted on the reactions of derivatives of this compound, leading to the synthesis of novel heterocyclic compounds with antimicrobial and antifungal activities (Sayed et al., 2003).
Antitumor and Antioxidant Activities
- Synthesis of novel compounds with this structure has led to the discovery of substances with significant antitumor and antioxidant properties, indicating potential applications in the development of new therapeutic agents (Rajput & Sharma, 2021).
Potential for Biological Applications
- The compound has been used to create new chemical entities with potential biological applications. These include applications in sterile and biological active fabrics, indicating a wide range of potential uses beyond pharmaceuticals (Khalifa et al., 2015).
Insecticidal Activity
- Derivatives of the compound have shown higher insecticidal activity than certain reference insecticides, suggesting potential applications in agriculture and pest control (Abdel-Raheem et al., 2021).
properties
IUPAC Name |
N-[6-[4-(3,4-dichloroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2S/c19-13-6-5-12(10-14(13)20)21-16(25)2-1-9-27-17-8-7-15(23-24-17)22-18(26)11-3-4-11/h5-8,10-11H,1-4,9H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJOKKNPLDLJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2487308.png)
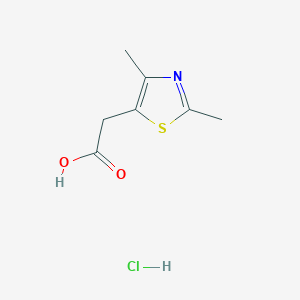
![N-(4-acetylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487312.png)

![N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2487317.png)
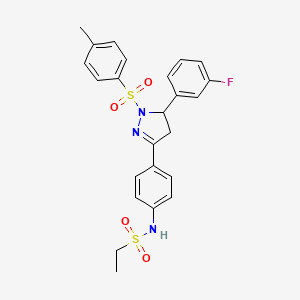
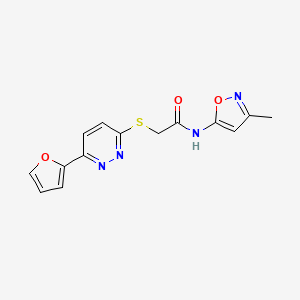
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B2487321.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2487322.png)
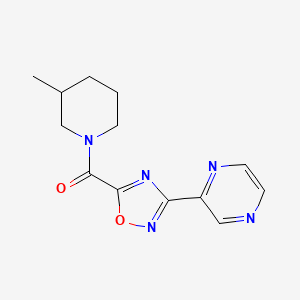
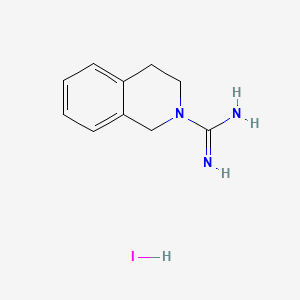
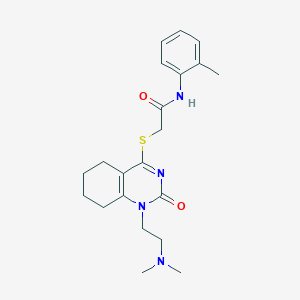
![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)